Product packaging for [4,4'-Bipyridin]-3-ol(Cat. No.:CAS No. 1308649-78-6)

[4,4'-Bipyridin]-3-ol

Cat. No.: B2765747
CAS No.: 1308649-78-6
M. Wt: 172.187
InChI Key: RYYKBNOTVDHYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bipyridine Frameworks in Advanced Chemical Systems

The bipyridine scaffold is one of the most widely utilized ligands in coordination and metallo-supramolecular chemistry. researchgate.net Its prominence stems from its robust redox stability, the ease with which it can be functionalized, and its strong metal-chelating properties. researchgate.netresearchgate.net As bidentate ligands, bipyridines readily coordinate with a vast range of metal ions, forming stable complexes that are central to numerous applications. researchgate.netmdpi.com

In the realm of materials science, bipyridine units are integral components in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netacs.org The incorporation of bipyridine ligands into these frameworks can significantly enhance material properties, particularly in catalysis, gas storage, and chemical sensing. researchgate.netacs.org The ability to introduce functional groups onto the bipyridine core provides opportunities to create porous materials with tailored pore environments and specific binding sites. researchgate.net Furthermore, bipyridine derivatives are crucial in the development of luminescent materials, photosensitizers, and optoelectronic devices, where their unique photophysical and electrochemical properties are exploited. researchgate.netthermofisher.kr Their applications extend to catalysis, where bipyridine-metal complexes are employed in processes like water oxidation and CO2 reduction. researchgate.net

Academic Relevance and Research Trajectories of [4,4'-Bipyridin]-3-ol

Within the extensive family of bipyridine derivatives, this compound is a compound of growing academic interest. This molecule features the characteristic 4,4'-bipyridine (B149096) backbone, distinguished by the presence of a hydroxyl (-OH) group at the 3-position of one of the pyridine (B92270) rings. This substitution introduces specific functionalities that influence its chemical behavior and potential applications.

The presence of both nitrogen atoms in the pyridine rings and the hydroxyl group allows this compound to act as a versatile ligand in coordination chemistry. ontosight.ai It is categorized as a key heterocyclic and organic building block, particularly noted for its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.com Research trajectories for this and similar hydroxy-substituted bipyridines often explore their potential in creating novel coordination polymers with unique structural and functional properties, such as in catalysis or for environmental remediation. ontosight.aichemrxiv.org The hydroxyl group can participate in hydrogen bonding, influencing the self-assembly of supramolecular structures and the packing within crystals. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₈N₂O
PubChem CID 135741670 nih.gov
CAS Number 1308649-78-6 bldpharm.com
Monoisotopic Mass 172.0637 g/mol
Key Functional Groups Pyridine, Hydroxyl

Historical Context of Bipyridine Derivatization for Functional Enhancement

The field of bipyridine chemistry traces its origins to 1888, when Fritz Blau first reported the synthesis of 2,2'-bipyridine (B1663995). This initial discovery laid the groundwork for the entire class of bipyridine compounds. The early years of research, up to 1939, were largely focused on understanding the coordination behavior of these ligands, particularly their ability to form intensely colored complexes with metal ions like iron(II), which led to their use in colorimetric analysis. mdpi.com

As the understanding of coordination chemistry deepened, researchers recognized that the properties of bipyridine-metal complexes could be systematically altered by introducing substituents onto the bipyridine framework. This realization spurred the development of diverse synthetic methodologies aimed at creating functionalized derivatives. acs.org Classic and modern organic chemistry reactions, including Ullmann, Stille, and Negishi couplings, have been adapted and optimized for the synthesis of bipyridines. mdpi.compreprints.org These methods allow for the introduction of a wide array of functional groups, such as halogens, alkyl chains, and hydroxyl or carboxylic acid groups, onto the pyridine rings. mdpi.comresearchgate.net This strategic derivatization enables the precise tuning of the steric and electronic properties of the ligand, thereby enhancing the functional capabilities of the resulting materials for applications ranging from catalysis to advanced materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B2765747 [4,4'-Bipyridin]-3-ol CAS No. 1308649-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKBNOTVDHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4,4 Bipyridin 3 Ol

Strategies for the Preparation of the [4,4'-Bipyridin]-3-ol Core Scaffold

The assembly of the fundamental this compound framework can be achieved through several synthetic routes, including modular approaches that build the molecule from distinct pyridine (B92270) units, regioselective functionalization to introduce the hydroxyl group at the desired position, and multi-component reactions that construct the pyridinol ring in a convergent manner.

Modular Synthesis Approaches

Modular synthesis provides a flexible strategy for the construction of the this compound core by coupling two pre-functionalized pyridine rings. This approach allows for the independent synthesis of each pyridine building block, which can then be joined together in a controlled manner. Common cross-coupling reactions are instrumental in this modular design.

One of the most utilized methods for the formation of bipyridines is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a pyridylboronic acid with a halopyridine. libretexts.org In a hypothetical modular synthesis of this compound, one could envision the coupling of 3-hydroxy-4-bromopyridine with 4-pyridylboronic acid, or conversely, 4-bromopyridine (B75155) with 3-hydroxy-4-pyridylboronic acid. The stability of the pyridylboronic acids, particularly those with 3- and 4-pyridyl groups, makes this a viable route. libretexts.org

Another powerful modular approach is the Stille coupling, which utilizes organotin reagents. For instance, a 3-hydroxy-4-(tributylstannyl)pyridine could be coupled with a 4-halopyridine in the presence of a palladium catalyst. Similarly, Negishi coupling, employing organozinc reagents, offers an alternative pathway for the formation of the C-C bond between the two pyridine rings. researchgate.net

Homocoupling reactions, such as the Ullmann reaction, can also be employed to synthesize symmetrical bipyridines from halopyridines using a copper catalyst. researchgate.net While this is more suited for symmetrical bipyridines, a variation of this approach could potentially be adapted. The Wurtz reaction, using sodium, is another method for symmetrical bipyridine synthesis. researchgate.net

A versatile and scalable modular preparation of cationically charged bipyridines has been demonstrated through the C-H activation of pyridine N-oxides, highlighting the adaptability of modular strategies in bipyridine synthesis. nih.govrsc.org

Table 1: Overview of Modular Synthesis Approaches for Bipyridine Formation

Coupling Reaction Key Reagents Catalyst Potential Application for this compound Synthesis
Suzuki Coupling Pyridylboronic acid, Halopyridine Palladium Coupling of a 3-hydroxypyridine (B118123) derivative with a 4-pyridyl derivative.
Stille Coupling Organostannane (e.g., tributylstannylpyridine), Halopyridine Palladium Formation of the bipyridine linkage from suitably functionalized precursors.
Negishi Coupling Organozinc reagent, Halopyridine Palladium An alternative to Stille coupling for the C-C bond formation. researchgate.net
Ullmann Coupling Halopyridine Copper Primarily for symmetrical bipyridines, but adaptable. researchgate.net

| Wurtz Coupling | Halopyridine | Sodium | Another method for symmetrical bipyridine synthesis. researchgate.net |

Regioselective Functionalization Techniques for 3-Hydroxylation

The introduction of a hydroxyl group at the C-3 position of a pre-existing 4,4'-bipyridine (B149096) scaffold presents a significant challenge due to the inherent electronic properties of the pyridine ring, which generally favor functionalization at the C-2, C-4, and C-6 positions. nih.govnih.gov However, recent advancements in photochemical methods have provided a novel solution for the regioselective C-3 hydroxylation of pyridines.

A particularly effective method involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govrsc.org In this "oxygen walk" approach, a 4,4'-bipyridine mono-N-oxide would be irradiated with UV light, typically at a wavelength of 254 nm. nih.govacs.org This leads to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to a dearomatized epoxide. An acid-promoted ring opening of this intermediate can then yield the desired 3-hydroxypyridine derivative. nih.govacs.org This metal-free transformation is noted for its operational simplicity and its compatibility with a diverse range of functional groups. nih.govrsc.org

The reaction conditions for this photochemical hydroxylation have been optimized, with the choice of solvent and acid additive being crucial for achieving high yields and good regioselectivity. nih.gov For instance, the use of (F3C)3COH as a solvent in combination with acetic acid has been shown to be effective. nih.gov

While direct C-H hydroxylation of pyridines without a directing group remains challenging, this photochemical strategy provides a viable pathway to access the synthetically challenging C-3 hydroxy pyridines from readily available pyridine N-oxides. nih.govnih.govnih.gov

Table 2: Key Aspects of Photochemical C-3 Hydroxylation

Feature Description Reference
Starting Material Pyridine N-oxide nih.govnih.gov
Methodology Photochemical valence isomerization ("oxygen walk") nih.govnih.gov
Typical Wavelength 254 nm nih.govacs.org
Key Intermediates Oxaziridine, Dearomatized epoxide nih.govacs.org

| Advantages | Metal-free, operational simplicity, broad functional group tolerance | nih.govrsc.org |

Derivatization and Further Functionalization of this compound

Once the this compound core is synthesized, it can serve as a scaffold for the introduction of additional functional groups to modulate its chemical and physical properties.

Post-Synthetic Introduction of Peripheral Functionalities

The this compound scaffold possesses several reactive sites that can be targeted for post-synthetic modification. The hydroxyl group at the 3-position is a key handle for derivatization. It can undergo common reactions of phenols, such as etherification or esterification, to introduce a wide variety of peripheral functionalities.

The nitrogen atoms of the pyridine rings can be quaternized to form viologen-like structures, which can dramatically alter the electronic properties of the molecule. The pyridine rings themselves can also be subject to further functionalization, although the presence of the hydroxyl group will influence the regioselectivity of these reactions. Standard aromatic substitution reactions may be employed, with the positions ortho and para to the hydroxyl group being activated towards electrophilic substitution, while the pyridine nitrogen deactivates the ring towards electrophiles but activates it for nucleophilic substitution.

The synthetic utility of 3-hydroxypyridines is well-established, and they serve as versatile building blocks in organic synthesis. researchgate.net For example, the hydroxyl group can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups. libretexts.org

Enantioselective Pathways to Chiral this compound Derivatives

If a substituent is introduced at a position that renders the C3 carbon a stereocenter, or if atropisomerism is induced through bulky substituents at the ortho positions of the pyridine rings, chiral derivatives of this compound can be envisioned. The synthesis of such chiral molecules can be approached through either enantioselective synthesis or the resolution of a racemic mixture.

Chiral Resolution: A common method for separating enantiomers is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic this compound derivative (if it is acidic or basic) with a chiral resolving agent, which is an enantiomerically pure acid or base. libretexts.orgwikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used for the resolution of racemic bases. libretexts.org

Another approach to chiral resolution is through the formation of diastereomeric ester derivatives. nih.gov For instance, the hydroxyl group of a racemic this compound derivative could be esterified with a chiral carboxylic acid. The resulting diastereomeric esters can then be separated by chromatography or crystallization, followed by hydrolysis to yield the enantiomerically pure alcohols. nih.gov

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.gov This kinetic resolution results in a mixture of one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated. nih.gov

Enantioselective Synthesis: A more direct approach is the asymmetric synthesis of one enantiomer. While specific methods for the enantioselective synthesis of a chiral this compound derivative with a stereocenter at C3 are not well-documented, general strategies for the synthesis of chiral piperidines from pyridines have been developed. nih.gov For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of chiral precursors to this compound.

Table 3: Methods for Obtaining Chiral this compound Derivatives

Method Description Key Features
Chiral Resolution via Diastereomeric Salts Reaction of the racemic compound with a chiral resolving agent to form separable diastereomeric salts. libretexts.orgwikipedia.org Depends on differential solubility of diastereomers.
Chiral Resolution via Diastereomeric Esters Esterification with a chiral acid, followed by separation of the diastereomeric esters and hydrolysis. nih.gov Applicable to alcohols; separation often by chromatography.
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. nih.gov Utilizes the stereoselectivity of enzymes like lipases.

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. nih.gov | Avoids the loss of 50% of the material inherent in resolution. |

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound offers a pathway to minimize the environmental impact of its production. These principles guide the development of cleaner and more efficient chemical processes. Key strategies include the use of renewable feedstocks, the selection of safer solvents, the application of catalytic reactions to improve atom economy, and the adoption of energy-efficient methods like photocatalysis.

Renewable Precursors and Greener Solvents:

A significant advancement in the sustainable synthesis of pyridine derivatives, which are precursors to this compound, is the use of biomass-derived feedstocks. For instance, 3-hydroxypyridine, a crucial building block, can be synthesized from furfural, which is derived from agricultural waste researchgate.netgoogle.com. This approach moves away from fossil fuel-based starting materials and utilizes a renewable resource. The process can be carried out in deionized water, a green solvent, using a skeletal iron-based catalyst, which avoids the need for highly corrosive bases or toxic mercury catalysts often used in traditional methods google.com.

The choice of solvent is a critical aspect of green chemistry. Traditional organic syntheses often rely on volatile and hazardous solvents. Research into the synthesis of related bipyridine compounds has explored solventless (solid-state) reactions and the use of safer, renewable solvents like ethanol (B145695) nih.gov. For instance, a visible-light-induced coupling of dihydropyridines to form a bipyridine linkage has been successfully demonstrated in anhydrous ethanol, completely avoiding the need for metal catalysts and hazardous solvents frontiersin.org.

Catalytic Approaches for Enhanced Atom Economy:

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and less waste. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for constructing the C-C bond between the two pyridine rings in this compound mdpi.comresearchgate.netorgsyn.org. Green advancements in this area focus on developing catalysts that are highly efficient, stable in air, and reusable. The use of supported catalysts, for example, allows for easy recovery and recycling, which is consistent with sustainable synthesis methodologies mdpi.compreprints.org. Furthermore, the development of catalysts that can function in aqueous media reduces the reliance on organic solvents nih.gov.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. Catalytic reactions, by their nature, often have high atom economy as the catalyst is not consumed in the reaction.

Energy-Efficient Synthetic Methods:

Photocatalysis represents a promising green synthetic strategy that utilizes visible light as an energy source, often allowing reactions to proceed under mild conditions without the need for high temperatures frontiersin.orgacs.org. A notable example is the photocatalytic C-C coupling of a 1,4-dihydropyridine (B1200194) derivative to form a bipyridine, which occurs without any added transition metals or oxidants frontiersin.org. This method offers a more sustainable route for constructing the bipyridine core.

Biocatalysis: A Frontier in Green Synthesis:

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While direct biocatalytic synthesis of this compound is still an emerging area, research on related compounds is promising. For example, microbial N-oxidation of pyridine derivatives has been demonstrated using whole cells of Burkholderia sp. MAK1, showcasing the potential for regioselective enzymatic reactions nbinno.com. The enzymatic synthesis of pyridine esters using Novozym 435 has also been shown to be highly efficient under mild conditions nih.gov. The development of biocatalysts for the hydroxylation of pyridine rings and the coupling of pyridine units could lead to a fully enzymatic and sustainable synthesis of this compound in the future.

The following interactive data table summarizes key findings from research on sustainable synthesis methods relevant to the precursors and coupling reactions for this compound.

Synthetic Step/MethodPrecursor/ReactantCatalyst/ConditionsSolventYieldKey Green Chemistry Principle
Synthesis of 3-HydroxypyridineFurfural and an ammonia (B1221849) sourceSkeletal iron-based catalyst, 100-140°CDeionized WaterNot specifiedUse of renewable feedstock, green solvent, avoidance of toxic reagents. google.com
Photocatalytic C-C Coupling1-benzyl-3-cyano-1,4-dihydropyridineVisible light, no catalystAnhydrous EthanolNot specifiedEnergy efficiency, avoidance of metal catalysts, green solvent. frontiersin.org
Suzuki Coupling3-Pyridine boronic pinacol (B44631) ester and pyridyl halidesCyclopalladated ferrocenylimine catalystNot specifiedHighHigh atom economy, air-stable catalyst. mdpi.com
Enzymatic EsterificationNicotinic acids and alcoholsNovozym 435n-HexaneUp to 99%Biocatalysis, mild reaction conditions, high yield. nih.gov
Suzuki Coupling with Recyclable Catalyst4-bromotoluene and phenylboronic acidPd/LDHs-B (from withered leaves extract)Aqueous media98.66%Use of biosynthesized and recyclable catalyst, green solvent. nih.gov

Advanced Computational and Theoretical Investigations of 4,4 Bipyridin 3 Ol Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the molecular and electronic properties of organic molecules like [4,4'-Bipyridin]-3-ol. DFT calculations can optimize the molecule's geometry to find its most stable conformation, determining key parameters such as bond lengths, bond angles, and dihedral angles.

DFT is also used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating their role as Lewis bases or hydrogen bond acceptors. Conversely, a positive potential (electron-poor region) would be located around the hydrogen of the hydroxyl group, highlighting its function as a hydrogen bond donor.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations. (Note: These are representative values based on similar structures; specific experimental or high-level computational data for this exact molecule is not widely available.)
ParameterDescriptionPredicted Value
C-C (in ring)Average carbon-carbon bond length within the pyridine (B92270) rings.~1.39 Å
C-N (in ring)Average carbon-nitrogen bond length within the pyridine rings.~1.34 Å
C-C (inter-ring)Bond length connecting the two pyridine rings.~1.49 Å
C-OBond length of the carbon-oxygen bond of the hydroxyl group.~1.36 Å
O-HBond length of the oxygen-hydrogen bond of the hydroxyl group.~0.97 Å
Dihedral AngleTorsional angle between the planes of the two pyridine rings.~30-40°
Dipole MomentMeasure of the molecule's overall polarity.~2.5-3.5 D

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyridine ring bearing the electron-donating hydroxyl group, as well as on the oxygen atom itself. The LUMO, in contrast, would likely be distributed across the electron-deficient pyridine rings, particularly the one without the hydroxyl substituent. researchgate.net

Calculations can provide quantitative values for the energies of these orbitals and other related reactivity descriptors, such as chemical potential, hardness, and electrophilicity. nih.gov These descriptors help in predicting how the molecule will interact with other chemical species in various reactions.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound. (Note: Values are illustrative, based on DFT calculations of analogous compounds.)
DescriptorFormulaTypical Value (eV)Interpretation
EHOMO--6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.4 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0 eVMeasures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2 eVMeasures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Electrophilicity Index (ω)μ2 / (2η)3.64 eVA measure of the energy lowering due to maximal electron flow between donor and acceptor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uib.nobiorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). acs.org

For this compound, a key application of MD is conformational analysis. The molecule's flexibility is largely determined by the rotation around the single bond connecting the two pyridine rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Coordination Chemistry of 4,4 Bipyridin 3 Ol As a Versatile Ligand

Ligand Design Principles Incorporating the 3-Hydroxyl Moiety for Tunable Properties

The design of [4,4'-Bipyridin]-3-ol as a ligand is centered around the dual functionality offered by the pyridyl nitrogen atoms and the 3-hydroxyl group. This combination allows for a higher degree of control over the resulting supramolecular assemblies. The nitrogen atoms of the pyridine (B92270) rings act as primary coordination sites for metal ions, similar to the parent 4,4'-bipyridine (B149096) ligand. However, the introduction of the hydroxyl group at the 3-position provides several key advantages for tuning the properties of the resulting metal complexes.

The hydroxyl group can participate in coordination directly to a metal center, act as a hydrogen bond donor or acceptor to influence the secondary coordination sphere, or be deprotonated to form a pyridinolate, which can bridge multiple metal centers. This versatility in bonding modes is a critical principle in its design, allowing for the construction of architectures with varying dimensionalities and topologies. The electronic properties of the bipyridine ring system can also be modulated by the hydroxyl group, which in turn affects the ligand-field strength and the photophysical and magnetic properties of the metal complexes.

Furthermore, the position of the hydroxyl group is crucial. Its location at the 3-position creates an asymmetric ligand, which can lead to the formation of non-centrosymmetric crystal structures, a desirable feature for materials with non-linear optical (NLO) properties. The ability of the hydroxyl group to form strong intermolecular hydrogen bonds is a powerful tool in crystal engineering, directing the self-assembly of metal complexes into predictable and robust networks.

Formation of Metal Complexes and Coordination Polymers with this compound

The versatile coordination behavior of this compound has been exploited to construct a variety of metal-organic architectures, ranging from discrete molecules to extended networks. The interplay between the coordinating pyridyl nitrogens and the functional hydroxyl group dictates the final structure.

Mononuclear and Dinuclear Architectures

In the presence of suitable metal ions and reaction conditions, this compound can form simple, discrete complexes. In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. The hydroxyl group in these structures may or may not be directly involved in coordination to the metal ion, but it often plays a crucial role in stabilizing the crystal packing through hydrogen bonding interactions with counter-ions or solvent molecules.

Dinuclear complexes, where two metal centers are bridged by one or more this compound ligands, are also readily accessible. The bridging can occur through the two pyridyl nitrogen atoms, creating a linear or bent arrangement of the metal centers. In some cases, the deprotonated hydroxyl group can also participate in bridging, leading to more compact and robust dinuclear units. The nature of the metal ion and the presence of ancillary ligands significantly influence the geometry and properties of these dinuclear species.

One-Dimensional, Two-Dimensional, and Three-Dimensional Coordination Polymers

The ability of this compound to act as a bridging ligand is fundamental to the construction of coordination polymers. By connecting multiple metal centers, extended networks with varying dimensionalities can be achieved.

One-Dimensional (1D) Coordination Polymers: The most straightforward extended structures are 1D chains. These can be formed by the linear bridging of metal ions by the pyridyl nitrogen atoms of the this compound ligand. The hydroxyl group can then decorate these chains, participating in inter-chain hydrogen bonding to create higher-dimensional supramolecular networks.

Two-Dimensional (2D) and Three-Dimensional (3D) Coordination Polymers: The formation of 2D sheets and 3D frameworks requires the metal centers to have multiple coordination sites available for bridging by the ligand. The hydroxyl group of this compound can play a more direct role in the formation of these higher-dimensional structures. For instance, upon deprotonation, the pyridinolate moiety can bridge metal centers in a different direction than the bipyridine backbone, leading to the formation of 2D or 3D networks. The choice of metal ion and counter-ion is critical in dictating the final dimensionality and topology of the coordination polymer.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The principles of using functionalized bipyridine ligands extend to the construction of highly porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While specific examples solely utilizing this compound are still emerging, the design principles are well-established.

In MOFs, the hydroxyl group of this compound can serve as a secondary functional site within the pores of the framework. This can enhance the selective adsorption of guest molecules through hydrogen bonding interactions. Furthermore, the hydroxyl group can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications such as catalysis or sensing. rsc.orgbohrium.com

For COFs, which are constructed from organic building blocks linked by strong covalent bonds, a dihydroxylated derivative of bipyridine could potentially be used as a monomer. The hydroxyl groups could participate in condensation reactions to form the extended covalent network. The resulting COF would possess the inherent properties of the bipyridine unit, such as its ability to chelate metals, making it a promising platform for heterogeneous catalysis.

Influence of Metal Centers and Counterions on Coordination Geometry

The final structure of a coordination compound is a delicate balance of several factors, with the choice of metal center and counter-ion playing a pivotal role.

Metal Centers: The preferred coordination number and geometry of the metal ion significantly influence the resulting architecture. For example, metal ions with a preference for octahedral geometry can act as 6-connected nodes, leading to the formation of 3D frameworks. In contrast, square planar or tetrahedral metal ions will favor the formation of 1D or 2D structures. The nature of the metal-ligand bond, whether labile or inert, also affects the self-assembly process.

Counterions: Counterions can have a profound impact on the crystal structure, even if they are not directly coordinated to the metal center. They can act as templates, directing the assembly of the coordination polymer through hydrogen bonding or electrostatic interactions with the ligand or coordinated solvent molecules. The size, shape, and charge of the counter-ion can all influence the packing of the coordination network and even determine the final dimensionality of the structure.

Metal-Ligand Interactions and Bonding Characterization in this compound Complexes

Understanding the nature of the metal-ligand interactions in complexes of this compound is crucial for predicting and controlling their properties. A variety of spectroscopic and analytical techniques are employed to characterize these interactions.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes. It provides detailed information on bond lengths, bond angles, and coordination geometries, revealing how the ligand coordinates to the metal center and how the individual complexes pack in the solid state. This technique is essential for understanding the role of the hydroxyl group in directing the supramolecular assembly.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the ligand and its complexes. Changes in the vibrational frequencies of the pyridine rings and the C-O and O-H stretching frequencies of the hydroxyl group upon coordination can provide evidence for metal-ligand bond formation and the involvement of the hydroxyl group in coordination or hydrogen bonding.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes can provide insights into the metal-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination environment.

Luminescence Spectroscopy: Many metal complexes of bipyridine ligands exhibit interesting photoluminescent properties. The emission wavelength and quantum yield can be tuned by modifying the ligand or the metal center. The hydroxyl group in this compound can influence the luminescent properties by altering the electronic structure of the ligand and by participating in non-radiative decay pathways through vibrational coupling. acs.org

Lack of Specific Research on this compound Hinders Detailed Analysis of Its Supramolecular Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of this compound, particularly in the realms of supramolecular assembly and self-sorting phenomena. While extensive research exists for the parent compound, 4,4'-bipyridine, and its various derivatives, detailed studies focusing on the unique role of the 3-hydroxyl group in directing complex supramolecular architectures are not present in the surveyed literature.

The introduction of a hydroxyl group at the 3-position of the 4,4'-bipyridine scaffold is anticipated to introduce significant new intermolecular interactions, primarily through hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, a feature that would profoundly influence the crystal engineering and the resulting topologies of its coordination polymers. These interactions are fundamental to the formation of intricate supramolecular assemblies and could drive specific self-sorting processes in multi-component systems.

However, without experimental data from crystal structures or detailed spectroscopic studies of metal complexes involving this compound, any discussion on its role in supramolecular assembly and self-sorting would be purely speculative. The precise influence of the hydroxyl group on bond angles, crystal packing, and the formation of higher-order structures remains uninvestigated.

Research on related bipyridine ligands demonstrates the critical role that substituents play in modulating the structure and properties of coordination complexes. For instance, studies on 4,4'-bipyridine-N,N'-dioxide highlight how oxygen centers facilitate a rich diversity of coordinate, hydrogen-bond, and aromatic stacking interactions. Similarly, the broader field of crystal engineering with bipyridine analogues shows how they can be used to construct a wide array of network structures, from one-dimensional chains to complex three-dimensional frameworks.

The principles of self-sorting, where molecules recognize and selectively assemble with identical or complementary partners in a complex mixture, are well-established in supramolecular chemistry. This phenomenon is governed by specific intermolecular interactions. The unique combination of pyridyl nitrogen atoms for metal coordination and a hydroxyl group for hydrogen bonding in this compound presents a compelling case for its potential in programmed self-assembly and the formation of complex, multi-component supramolecular architectures.

Applications of 4,4 Bipyridin 3 Ol in Advanced Chemical Catalysis

Catalytic Activity in Diverse Organic Transformations

Asymmetric Catalysis Utilizing Chiral Derivatives of [4,4'-Bipyridin]-3-ol

Specific research on the synthesis and application of chiral derivatives of this compound in asymmetric catalysis is not available in the provided search results.

Oxidation and Reduction Reactions

Detailed research findings on the use of this compound or its complexes as catalysts for oxidation and reduction reactions could not be identified.

Electrocatalytic Processes Mediated by this compound Complexes

Carbon Dioxide Reduction Studies

Specific studies detailing the performance of this compound complexes in the electrocatalytic reduction of carbon dioxide, including data on Faradaic efficiency, turnover numbers, or product selectivity, are not present in the search results.

Proton-Coupled Electron Transfer Mechanisms

While the structure of this compound is suggestive of potential PCET activity, no specific mechanistic studies or experimental evidence for such processes involving this compound were found.

Photoredox Catalysis with this compound Based Systems

Information regarding the use of this compound as a ligand in photoredox catalytic systems, including its photophysical properties or its performance in photocatalytic reactions, is not available in the reviewed literature.

Heterogeneous Catalysis and Supported this compound Catalysts

While specific research on supported catalysts derived directly from this compound is limited in publicly available scientific literature, the potential applications of this compound in heterogeneous catalysis can be inferred from studies on structurally analogous supported hydroxylated bipyridine ligands. A prominent example that highlights the utility of such structures is a Metal-Organic Framework (MOF)-supported mono bipyridyl-iron hydroxyl catalyst. This catalyst has shown considerable efficacy in the selective hydroxylation of benzene to produce phenol (B47542), serving as a valuable case study.

A noteworthy development in the field of heterogeneous catalysis is the creation of a UiO-type metal-organic framework that supports a mono bipyridyl-iron(II) hydroxyl catalyst, referred to as bpy-UiO-Fe(OH)₂. acs.orgnih.gov This novel catalyst has demonstrated high activity and selectivity in the direct hydroxylation of benzene to phenol using hydrogen peroxide (H₂O₂) as an oxidizing agent. acs.orgnih.govacs.org This reaction is of significant industrial interest as it presents a more sustainable and cost-effective pathway for phenol synthesis compared to the traditional cumene process. acs.orgnih.gov

The superior performance of the bpy-UiO-Fe(OH)₂ catalyst is intrinsically linked to its heterogeneous nature. nih.gov The solid MOF support provides isolation for the active sites, which in turn prevents the intermolecular degradation of the bipyridyl-iron hydroxyl units. nih.gov Additionally, the well-defined porous structure of the UiO-MOF facilitates shape-selective catalysis. The confined spaces within the pores create steric hindrance that inhibits the formation of larger, over-oxidized byproducts like hydroquinone and benzoquinone. This results in an exceptionally high selectivity for the smaller phenol molecule. nih.gov

The proposed catalytic mechanism involves the in-situ generation of hydroxyl radicals (•OH) facilitated by the bpy-UiO-Fe(II)(OH)₂ complex. These radicals are the primary reactive species responsible for the hydroxylation of the benzene ring. acs.orgnih.gov

The bpy-UiO-Fe(OH)₂ catalyst has exhibited impressive performance, reaching a phenol mass-specific activity as high as 1261 mmolPhOHgFe⁻¹ h⁻¹ at a reaction temperature of 60 °C. nih.govacs.org Moreover, the catalyst has shown outstanding selectivity for phenol, with reported values of up to 99%. nih.govacs.org The robustness and reusability of this heterogeneous catalyst are also significant, underscoring its potential for practical applications in industrial chemical processes.

The following interactive data table summarizes the catalytic performance of the bpy-UiO-Fe(OH)₂ catalyst in the hydroxylation of benzene.

Table 1: Catalytic Performance of bpy-UiO-Fe(OH)₂ in Benzene Hydroxylation

CatalystReaction Temperature (°C)Phenol Selectivity (%)Mass-Specific Activity (mmolPhOHgFe⁻¹ h⁻¹)
bpy-UiO-Fe(OH)₂60991261
bipyridine-Fe(OH)₂ (Homogeneous)60Significantly lower activity and selectivity

This case study of a MOF-supported hydroxylated bipyridine catalyst underscores the potential of supported systems that could incorporate ligands such as this compound. The principles of active site isolation and shape selectivity provided by the support structure are pivotal for achieving high catalytic performance and represent a promising direction for future research with other functionalized bipyridine ligands in selective oxidation and other advanced catalytic applications.

4,4 Bipyridin 3 Ol in Functional Materials Science

Design and Synthesis of Advanced Materials Incorporating [4,4'-Bipyridin]-3-ol

The strategic design of functional materials hinges on the selection of molecular building blocks with tailored properties. The synthesis of derivatives of this compound allows for the systematic modification of its electronic and photophysical characteristics.

Photoactive and Optoelectronic Materials

The bipyridine core is a well-established component in photoactive molecules and materials, and the introduction of a hydroxyl group at the 3-position offers a route to modulate these properties. The synthesis of various bipyridine derivatives has been a focus of research to create tunable chromophores and fluorophores. While direct studies on the photophysical properties of this compound are not extensively reported, the influence of substituents on the bipyridine scaffold is well-documented. For instance, the introduction of π-conjugated substituents to the 4,4'-positions of a 2,2'-bipyridine (B1663995) core has been shown to create chromophores with tunable absorption and emission maxima.

The hydroxyl group of this compound, being an electron-donating group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to changes in the absorption and fluorescence spectra compared to the parent 4,4'-bipyridine (B149096). The synthesis of novel π-extended bipyrrole derivatives has demonstrated that the introduction of electron-withdrawing or electron-donating groups can effectively tune the photoluminescent properties, leading to bathochromic shifts in the emission spectra nih.gov. Similar principles can be applied to the design of photoactive materials based on this compound, where the hydroxyl group can be used to fine-tune the optoelectronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Redox-Active Materials and Their Transformations

Bipyridinium salts, often referred to as viologens, are known for their rich redox chemistry, undergoing reversible reduction processes. The redox potential of these compounds can be tuned by modifying the substituents on the bipyridine rings nih.govfrontiersin.org. The presence of a hydroxyl group in this compound is anticipated to alter its redox behavior compared to unsubstituted 4,4'-bipyridine. As an electron-donating group, the hydroxyl moiety would likely make the bipyridine core more electron-rich, thereby shifting its reduction potentials to more negative values.

The electrochemical properties of bipyridinium salts are highly dependent on the parent scaffold and the nature of the N-alkylation nih.govfrontiersin.org. For instance, studies on a series of bipyridiniums based on 2,2'-, 3,3'-, and 4,4'-bipyridine have elucidated clear structure-property relationships nih.govfrontiersin.org. Theoretical explorations of 2,2'-bipyridine derivatives have also shown that functionalization with electron-withdrawing groups increases the redox potential chemrxiv.org. Conversely, the electron-donating hydroxyl group in this compound would be expected to lower the redox potential. This tunability is crucial for the design of redox-active materials for applications in electrochromic devices, redox flow batteries, and molecular electronics.

Role in Supramolecular Materials and Hierarchical Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct complex and functional architectures from molecular components. This compound is an excellent candidate for supramolecular assembly due to its ability to participate in both hydrogen bonding and π-π stacking interactions.

Hydrogen-Bonding Networks and Directed Assembly

The hydroxyl group of this compound is a key functional group for directing self-assembly through hydrogen bonding. It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen atoms of the pyridine (B92270) rings and the oxygen of the hydroxyl group). This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks.

The co-crystallization of 4,4'-bipyridine with molecules containing carboxylic acid or phenol (B47542) groups has been extensively studied to understand the formation of supramolecular synthons. For example, the interaction between carboxylic acids and the nitrogen atoms of 4,4'-bipyridine leads to the formation of a distinctive O—H⋯N-based synthon nih.gov. Similarly, the hydrogen-bonding interactions between 4-nitrophenol (B140041) and 4,4'-bipyridine result in the formation of trimolecular units nih.gov. In the case of this compound, both intermolecular hydrogen bonds between the hydroxyl group and a pyridine nitrogen of a neighboring molecule, and self-complementary hydrogen bonds between the hydroxyl groups of two molecules are possible, leading to the formation of diverse supramolecular architectures such as chains, sheets, and three-dimensional networks. The study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds has shown that these interactions can be used to manipulate the electronic and optical properties of the resulting materials nsf.gov.

Table 1: Potential Hydrogen Bonding Interactions in this compound Based Supramolecular Assemblies

DonorAcceptorType of InteractionPotential Supramolecular Motif
-OH of this compoundN of another this compoundIntermolecular Hydrogen BondChains, Sheets
-OH of this compoundO of another this compoundIntermolecular Hydrogen BondDimers, Chains
C-H of pyridine ringO of -OH groupWeak Hydrogen BondNetwork Stabilization
C-H of pyridine ringN of pyridine ringWeak Hydrogen BondNetwork Stabilization

π-π Stacking Interactions in Solid-State Materials

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound play a crucial role in the solid-state packing and the ultimate properties of the material. These non-covalent interactions, although weaker than hydrogen bonds, are significant in stabilizing crystal structures and influencing electronic communication between molecules.

The investigation of π-π stacking interactions between phenols and 4,4'-bipyridine has been carried out using 1H NMR, revealing the influence of different phenolic structures on the chemical shifts of the bipyridine protons researchgate.net. In the solid state, π-π stacking can lead to the formation of one-dimensional columns or two-dimensional layered structures. The interplay between hydrogen bonding and π-π stacking in this compound can lead to complex and hierarchical self-assembly processes, resulting in materials with interesting optical and electronic properties. The relative orientation of the stacked molecules (e.g., face-to-face or offset) will significantly affect the electronic coupling and, consequently, the material's performance in electronic devices.

Novel this compound Based Composites and Nanomaterials

The incorporation of this compound into composite and nanomaterials opens up new avenues for creating functional systems with enhanced or novel properties. The functional groups of this compound, namely the hydroxyl group and the pyridine nitrogens, can serve as anchor points for binding to nanoparticles or for integration into polymer matrices.

While specific examples of this compound based composites and nanomaterials are not widely reported, the broader field of bipyridine-based hybrid materials provides a strong precedent. For example, 4,4'-bipyridine has been used to create three-dimensional inorganic/organic hybrid materials with interesting structural and functional properties nih.gov. The hydroxyl group of this compound could be used to functionalize the surface of metal oxide nanoparticles, such as TiO2 or ZnO, to create hybrid materials for photocatalysis or sensing applications.

Furthermore, porphyrin-based nanocomposites have been developed for targeted imaging and therapy, where the porphyrin molecules are encapsulated in or attached to nanoparticles to improve their delivery and efficacy nih.gov. Similarly, this compound could be incorporated into nanocomposites for various applications. For instance, its redox activity could be harnessed in the development of catalytic nanocomposites, while its photoactive properties could be utilized in the fabrication of light-emitting or light-harvesting nanomaterials. The development of hydrogel nanocomposites as biopolymer-based catalysts highlights the potential of incorporating functional organic molecules into larger material frameworks to create synergistic effects rsc.org.

Quantum Dot Stabilization and Derivatization

Currently, there is a notable absence of specific research in the scientific literature detailing the application of this compound for the stabilization and derivatization of quantum dots. While the parent compound, 4,4'-bipyridine, and its various other derivatives are extensively studied as ligands in the field of quantum dot research, the specific role and potential benefits of the hydroxyl functional group at the 3-position of the bipyridine structure remain unexplored in this context.

Derivatization of bipyridine ligands is a common strategy to impart specific functionalities to quantum dots. For instance, the introduction of carboxylic acid or amine groups can render quantum dots water-soluble and provide anchor points for further bioconjugation. In principle, the hydroxyl group of this compound could offer a site for further chemical modification, potentially enabling the attachment of other functional molecules or polymers. This could be a route to tailor the surface chemistry of quantum dots for specific applications.

However, without dedicated studies on this compound, any discussion of its specific effects on quantum dot properties would be purely speculative. Detailed research findings and data tables, which would typically be included in a scientific article, are not available for this particular compound in the context of quantum dot science. Future research would be necessary to elucidate the synthesis of this compound-capped quantum dots and to characterize their optical and structural properties. Such studies would need to generate data on parameters like quantum yield, photostability, and hydrodynamic size to assess the viability of this compound as a functional ligand for quantum dots.

Advanced Spectroscopic and Mechanistic Characterization Methodologies for 4,4 Bipyridin 3 Ol Systems

Spectroscopic Probes for Reaction Dynamics and Electronic Transitions

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopy is essential for observing the transient states and rapid structural changes that molecules undergo following photoexcitation. Techniques like transient absorption and time-resolved infrared (IR) spectroscopy can elucidate the evolution of molecular structures during ultrafast chemical reactions on femtosecond to picosecond timescales.

For bipyridine systems, these methods can track processes such as intersystem crossing, intramolecular proton transfer, and electron transfer. In the case of [4,4'-Bipyridin]-3-ol, photoexcitation could lead to several ultrafast phenomena. The hydroxyl group introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a process that often occurs on a sub-picosecond timescale. Time-resolved IR spectroscopy would be particularly powerful, as it can monitor the vibrational modes of the C=O and O-H groups, providing direct structural evidence of the tautomeric form of the molecule in the excited state. nih.gov

Studies on related ruthenium-tris-bipyridine complexes have used transient infrared absorption spectroscopy to investigate the ground and excited triplet metal-to-ligand charge transfer (MLCT) states. nih.govacs.org These studies concluded that the excited electron is typically localized on a single bipyridine ligand, a finding that informs the expected behavior of metal complexes incorporating this compound as a ligand. nih.govacs.org

Table 1: Representative Ultrafast Processes in Bipyridine-Related Systems Note: These values are illustrative for related compounds and represent potential processes in this compound.

ProcessTechniqueTimescaleRelevant Analogue
Excited-State Proton TransferTransient Absorption / Fluorescence Upconversion100 fs - 10 ps2,2'-Bipyridine-3,3'-diol (B1205928)
Intersystem Crossing (S1 → T1)Transient Absorption10 ps - 1 nsRuthenium-bipyridine complexes
Solvation DynamicsTime-Resolved Fluorescence1 ps - 100 ps2,2'-Bipyridine-3,3'-diol
Vibrational RelaxationTime-Resolved IR Spectroscopy1 ps - 20 psGeneral organic molecules

Spectroelectrochemistry for Redox-Active Systems

Spectroelectrochemistry combines electrochemical and spectroscopic methods to simultaneously obtain information about the redox state and the spectral properties of a molecule. This is particularly relevant for bipyridine compounds, which are well-known for their ability to undergo reversible reduction processes. The 4,4'-bipyridine (B149096) scaffold is the basis for viologens, which exhibit characteristic color changes upon reduction. nih.gov

For this compound, cyclic voltammetry would reveal the potentials at which the molecule can accept electrons. By coupling this with UV-Vis-NIR spectroscopy, it is possible to characterize the electronic absorption spectra of the resulting radical anion (this compound]•⁻) and dianion (this compound]²⁻). The hydroxyl substituent is expected to influence the redox potentials compared to the parent 4,4'-bipyridine.

Research on various bipyridine and terpyridine derivatives shows that redox potentials can be systematically tuned by substituents. nih.govcore.ac.uk Studies on ruthenium complexes with substituted bipyridine ligands have used spectroelectrochemistry to characterize the electronic structure in multiple redox states, revealing structured absorption bands in the NIR region for the reduced forms. rsc.orgrsc.org

Table 2: Typical Redox Potentials for Bipyridine-Based Systems vs. Fc/Fc+ Note: Data is based on analogous bipyridine architectures to illustrate the expected redox behavior.

Compound/SystemE₁/₂ (1st Reduction) (V)E₁/₂ (2nd Reduction) (V)Technique
N,N'-dialkyl-4,4'-bipyridinium (Viologen)~ -0.4 to -0.9~ -0.8 to -1.3Cyclic Voltammetry
Carbene-functionalized Bipyridine-1.54 (2e⁻ process)-0.68Cyclic Voltammetry nih.gov
Ruthenium(II) tris(bipyridine)-1.26-1.45Cyclic Voltammetry

Fluorescence Spectroscopy for Molecular Dynamics and Interactions

Fluorescence spectroscopy is a highly sensitive technique used to probe the electronic excited states of molecules and their interactions with the local environment. The fluorescence emission wavelength, quantum yield, and lifetime are all sensitive to factors such as solvent polarity, hydrogen bonding, and molecular conformation.

For this compound, the presence of the hydroxyl group suggests that its photophysical properties will be highly dependent on the solvent's hydrogen-bonding capabilities. A detailed study on the analogous 2,2'-bipyridine-3,3'-diol revealed significant shifts in fluorescence based on solvent polarity. nih.gov In nonpolar solvents, it exhibits a single fluorescence band, but in protic solvents, an additional band appears due to the formation of a tautomer in the excited state. nih.gov As the solvent polarity increases, the fluorescence peak of the tautomer is typically blue-shifted, and the fluorescence lifetime becomes shorter. nih.gov Similar solvent-dependent behavior is anticipated for this compound.

Table 3: Photophysical Properties of the Analogue 2,2'-Bipyridine-3,3'-diol in Various Solvents

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Lifetime (ns)
Cyclohexane3424983.10 nih.gov
Dioxane3444862.50
Acetonitrile3424711.15
Methanol3444670.85
Water315, 410, 4304620.65, 5.40 nih.gov

In Situ and Operando Spectroscopic Methods for Catalytic Studies

In situ and operando spectroscopic techniques are indispensable for studying catalysts under realistic reaction conditions, providing insights into active sites, reaction intermediates, and deactivation mechanisms. researchgate.netchemcatbio.org While this compound itself is not a catalyst, it is a valuable ligand for forming catalytically active metal complexes. These techniques allow for the characterization of such complexes while a catalytic reaction is in progress.

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to monitor the vibrational modes of the this compound ligand and any adsorbed reactant or intermediate species on the surface of a heterogeneous catalyst. chemcatbio.org This could reveal, for example, how the coordination of the ligand to a metal center changes upon interaction with reactants.

Operando X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and local coordination environment of the metal center in a catalyst containing the this compound ligand during the catalytic cycle. chemcatbio.org By combining these spectroscopic measurements with simultaneous analysis of the reaction products (e.g., by mass spectrometry or gas chromatography), a direct correlation between the catalyst's structure and its activity/selectivity can be established. doi.org

High-Pressure Spectroscopic Investigations of Intermolecular Interactions

Applying high pressure is a powerful method to tune intermolecular distances and interactions in a controlled manner, often leading to phase transitions and changes in electronic and vibrational properties. High-pressure Raman and fluorescence spectroscopy are particularly useful for studying these effects.

A study on the parent molecule, 4,4'-bipyridine, using a diamond anvil cell, revealed significant changes in its luminescence and Raman spectra under high pressure. The crystalline form of 4,4'-bipyridine showed a pronounced red-shift (bathochromic shift) of its emission band with increasing pressure, a mechanochromic effect attributed to the tuning of π-π and C-H···N interactions in the ordered crystal lattice. In contrast, the powdered form showed a fixed emission band, highlighting the importance of ordered intermolecular interactions. The Raman bands for both forms shifted to higher wavenumbers, indicative of bond compression. Similar pressure-induced tuning of intermolecular interactions and resulting spectroscopic shifts would be expected for this compound, with the added complexity and directionality of hydrogen bonding from the hydroxyl group.

Advanced Vibrational Spectroscopy (Raman, IR) for Structural Elucidation within Complex Systems

The IR spectrum would be expected to show characteristic bands for O-H stretching (typically a broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C ring stretching modes in the 1400-1650 cm⁻¹ region. The Raman spectrum is complementary and is particularly sensitive to the vibrations of the symmetric, non-polar bonds of the bipyridine backbone.

Detailed assignments can be supported by Density Functional Theory (DFT) calculations, which predict vibrational frequencies and intensities. nih.gov Studies on 4,4'-bipyridine have identified characteristic Raman peaks at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net The introduction of a hydroxyl group in this compound would be expected to shift the frequencies of adjacent ring modes and introduce new modes, such as the C-O stretching and O-H bending vibrations.

Table 4: Characteristic Vibrational Modes for 4,4'-Bipyridine and Expected Modes for this compound

Vibrational Mode4,4'-Bipyridine Raman (cm⁻¹) researchgate.netExpected Region for this compound (IR/Raman) (cm⁻¹)
O-H StretchN/A3200 - 3600 (IR, broad)
Aromatic C-H Stretch~30503000 - 3100
Ring C=C/C=N Stretch1593, 14931400 - 1650
Ring Breathing/Stretching1285, 12151200 - 1300
C-O StretchN/A1200 - 1300
O-H BendN/A1300 - 1450
Ring Trigonal Bending980950 - 1050

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structural and Dynamic Insights

Following a comprehensive search of available scientific literature, no specific Nuclear Magnetic Resonance (NMR) studies providing solution-state structural and dynamic insights for the chemical compound "this compound" have been identified. Consequently, detailed research findings, including data tables of chemical shifts, coupling constants, or dynamic NMR experimental results, are not available for this specific molecule at this time.

While NMR spectroscopy is a powerful and standard technique for the elucidation of molecular structures and the study of dynamic processes in solution, it appears that dedicated research focusing on the NMR characterization of this compound has not been published or is not readily accessible in the public domain.

For related compounds, such as 4,4'-bipyridine, extensive NMR data is available, which allows for the characterization of its symmetric structure. However, the introduction of a hydroxyl group at the 3-position in this compound would significantly alter the electronic environment and, therefore, the NMR spectrum, making direct extrapolation of data from the parent 4,4'-bipyridine unreliable.

Further research, including the synthesis and subsequent NMR analysis of this compound, would be required to generate the experimental data necessary to provide a detailed discussion of its solution-state structure and dynamics. Such studies would likely involve a suite of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals. Additionally, variable-temperature NMR studies could provide insights into dynamic processes such as tautomerism or hindered rotation around the bipyridyl linkage.

Future Research Directions and Emerging Paradigms for 4,4 Bipyridin 3 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning for Material Design and Property Prediction

Property Prediction: ML algorithms can forecast electronic, optical, and catalytic properties of metal-organic frameworks (MOFs) or coordination complexes derived from [4,4'-Bipyridin]-3-ol.

De Novo Design: Generative models can design entirely new ligands and complexes with optimized properties tailored for specific functions, such as gas separation or catalysis. researchgate.net

Synthesis Planning: AI tools can suggest viable and efficient synthetic routes for novel this compound derivatives, a significant challenge in pyridine (B92270) chemistry. desertsci.com

The synergy between computational prediction and experimental validation will establish a rapid design-build-test-learn cycle, pushing the boundaries of what is possible in the rational design of functional materials.

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific Task for this compoundPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predicting the catalytic activity of its metal complexes in reactions like CO2 reduction.Rapid identification of optimal catalyst structures. nih.gov
Generative Adversarial Networks (GANs)Designing novel MOF structures with tailored pore sizes and functionalities.Discovery of new materials for targeted gas storage and separation.
Retrosynthesis PredictionProposing synthetic pathways for complex, functionalized derivatives.Overcoming synthetic bottlenecks and improving accessibility of new compounds. desertsci.com
Active LearningGuiding experimental synthesis to the most promising candidate molecules with minimal experiments.Accelerated discovery of ligands for specific applications like actinide extraction. rsc.org

Novel Applications in Sustainable Chemistry and Energy Conversion

The drive towards a green economy necessitates the development of efficient catalysts for renewable energy generation and sustainable chemical synthesis. The hydroxyl group on the this compound ligand is a key feature that positions it as a promising candidate for applications in sustainable chemistry.

Research has shown that hydroxyl groups on bipyridine ligands can act as intramolecular proton sources or relays, which is crucial for many catalytic reactions, including the electrochemical reduction of carbon dioxide (CO2) and the hydrogenation of biomass-derived platform chemicals. acs.orgresearchgate.net For instance, iridium complexes with ortho-hydroxyl functionalized bipyridine ligands have demonstrated remarkably high activity in the hydrogenation of 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.net The hydroxyl group's ability to participate in metal-ligand cooperation can significantly enhance catalytic turnover frequencies. researchgate.net

Future applications for this compound in this domain include:

Photocatalysis: As a component in light-harvesting assemblies for solar fuel production, such as hydrogen generation from water or hydrohalic acids. researchgate.netmdpi.com Its electronic properties can be tuned through coordination to suitable metal centers to optimize light absorption and charge transfer processes.

Electrocatalysis: Incorporation into catalysts for CO2 reduction to valuable fuels and chemical feedstocks. The proximate hydroxyl group could stabilize key intermediates and facilitate proton transfer steps, lowering overpotentials and improving product selectivity. acs.org

Biomass Valorization: Designing catalysts for the selective conversion of biomass into high-value chemicals. Bio-inspired manganese and iron complexes with bipyridine-based ligands are being explored for oxidative catalysis, a process where this compound could serve as a robust supporting ligand. digitellinc.com

Expanding the Scope of Coordination Environments and Heterometallic Centers

The this compound ligand possesses two distinct types of donor sites: the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group. This dual functionality allows it to act as a versatile building block in coordination chemistry, capable of forming complex polynuclear and heterometallic structures.

While the pyridine nitrogens are classic N-donors for a vast range of transition metals, the hydroxyl group, particularly in its deprotonated (alkoxide) form, can bridge multiple metal centers. wikipedia.orgacs.org This bridging capability is fundamental to constructing intricate molecular architectures. A significant challenge and opportunity lie in designing and synthesizing heterometallic complexes, which combine different metals (e.g., a 3d transition metal and a 4f lanthanide) within a single molecule. acs.org Such complexes are highly sought after for their potential synergistic properties in magnetism, luminescence, and catalysis.

Future research will aim to:

Synthesize Heterometallic Clusters: Use this compound as a bridging ligand to link dissimilar metal ions, creating novel 3d-4f or d-d' heterometallic systems. acs.org

Control Molecular Topology: Exploit the geometric constraints of the ligand to direct the self-assembly of specific molecular shapes and framework topologies.

Investigate Emergent Properties: Explore the magnetic and photophysical properties arising from the electronic communication between different metal centers mediated by the bipyridine bridge. The study of spin coupling in lanthanide complexes with bipyridine derivatives provides a foundation for this work. researchgate.net

Table 2: Potential Coordination Modes of this compound
Coordination ModeDescriptionPotential Structural Outcome
Monodentate (N-donor)One pyridine nitrogen coordinates to a single metal center.Simple mononuclear complexes or end-capping ligand.
Bidentate Bridging (N,N'-donors)The two pyridine nitrogens bridge two different metal centers.1D coordination polymers or dinuclear complexes.
Chelating/Bridging (N,O-donors)The hydroxyl oxygen and an adjacent nitrogen coordinate to one metal, while the second nitrogen binds another.Polynuclear clusters with enhanced stability. nih.gov
Tridentate Bridging (N,O,N'-donors)All three donor sites (N, O, N') are involved in bridging multiple metal centers.Complex 3D frameworks or high-nuclearity heterometallic clusters.

Challenges and Opportunities in Precision Functionalization of this compound

Realizing the advanced applications of this compound hinges on the ability to precisely modify its structure. The selective functionalization of pyridines, particularly at positions remote from the ring nitrogen, remains a significant challenge in organic synthesis. nih.govresearchgate.net The embedded nitrogen atom strongly directs reactions to the C2 (ortho) position, making it difficult to achieve selectivity at other sites like C4. nih.gov

For this compound, the key challenges are:

Site Selectivity: Differentiating between the two pyridine rings and their respective C-H bonds to install additional functional groups at specific locations.

Chemoselectivity: Performing reactions on the pyridine rings without affecting the hydroxyl group, and vice versa.

Scalable Synthesis: Developing synthetic routes that are efficient and can produce the compound and its derivatives in sufficient quantities for materials research. nih.govnih.gov

Despite these hurdles, significant opportunities exist. The development of novel catalytic systems and synthetic methodologies is a vibrant area of research. Modern cross-coupling reactions (like Suzuki and Negishi couplings) and direct C-H activation strategies are powerful tools for creating bipyridine derivatives. nih.govresearchgate.net Future work should focus on adapting these methods to the unique reactivity of this compound. For example, the development of temporary blocking groups or specialized catalysts could overcome the inherent directing effects of the nitrogen atoms and the hydroxyl group, enabling the precise installation of substituents to fine-tune the ligand's steric and electronic properties for targeted applications. researchgate.net

Q & A

Q. Q1. What are the recommended methods for synthesizing [4,4'-Bipyridin]-3-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves coupling reactions or hydroxylation of pre-functionalized bipyridine precursors. For example:

  • Cross-coupling strategies : Use Suzuki-Miyaura coupling with halogenated pyridine derivatives and boronic acids. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF/water mixtures) to enhance regioselectivity .
  • Hydroxylation : Introduce the hydroxyl group via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with electrophilic oxygen sources. Control temperature (-78°C) to avoid side reactions .
    Key Challenges : Competing side reactions (e.g., over-oxidation) and solubility issues in non-polar solvents. Monitor progress via HPLC or TLC with UV visualization.

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydroxyl group’s position and bipyridine backbone. Look for characteristic shifts: aromatic protons at δ 7.5–8.5 ppm and hydroxyl protons at δ 5–6 ppm (broad, solvent-dependent) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 157.18).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Critical Consideration : Residual metal catalysts (e.g., Pd) can interfere with biological studies. Purify via column chromatography or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. Q3. What are the mechanistic implications of this compound in coordination chemistry, and how does its hydroxyl group influence metal-ligand binding?

Methodological Answer: The hydroxyl group enhances ligand versatility by enabling both hydrogen bonding and coordination to transition metals (e.g., Cu, Ru).

  • Coordination Polymers : React with Cu(I) halides under solvothermal conditions to form 3D networks. The hydroxyl group stabilizes structures via H-bonding, as shown in single-crystal X-ray diffraction studies .
  • Catalytic Applications : In Ru complexes, the hydroxyl group modulates redox properties. For example, [(η⁶-cymene)Ru(this compound)Cl]⁺ shows pH-dependent luminescence, useful in sensing applications .

Q. Q4. How can researchers resolve contradictions in reported stability data for this compound under varying pH and solvent conditions?

Methodological Answer: Discrepancies arise from differences in experimental setups:

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C, pH 1–13). Use UV-Vis spectroscopy to track absorbance changes at λmax = 270 nm. The compound is stable in neutral buffers (pH 6–8) but degrades in strong acids/bases via hydroxyl group protonation or deprotonation .
  • Solvent Effects : Test solubility and stability in DMSO, ethanol, and aqueous buffers. DMSO enhances stability due to hydrogen-bond acceptor properties .

Recommendation : Prefer anhydrous DMSO for long-term storage (-20°C) and avoid prolonged exposure to light.

Q. Q5. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PIM-1 kinase). The hydroxyl group forms critical hydrogen bonds with catalytic lysine residues (K67 in PIM-1), as validated by co-crystal structures (PDB: 5X7H) .
  • QSAR Modeling : Train models on derivatives with varying substituents (e.g., methyl, halogen) to predict IC₅₀ values. Focus on descriptors like logP and polar surface area .

Validation : Compare computational predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.